molecular formula C17H14ClN3O4S B2597550 (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 476295-12-2

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2597550
CAS RN: 476295-12-2
M. Wt: 391.83
InChI Key: WOCYEBXVCAZTIV-HTXNQAPBSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .

Scientific Research Applications

Synthesis and Biological Activity

Research into thiazolidinedione and thiazole derivatives has shown significant promise in the development of novel therapeutics, particularly in the treatment of metabolic disorders and infectious diseases. For instance, the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs have demonstrated hypoglycemic and hypolipidemic activity in a type-2 diabetes model, showcasing the potential of these compounds in managing diabetes and associated lipid abnormalities (Mehendale-Munj, Ghosh, & Ramaa, 2011). This highlights the chemical flexibility and therapeutic potential of thiazolidinedione derivatives, which could extend to the specific compound of interest.

Antimicrobial Properties

Thiazolides, including thiazole and thiazolidinone derivatives, have been explored for their antimicrobial properties against a broad spectrum of pathogens. Notably, thiazolides have demonstrated efficacy against viruses, bacteria, and protozoan parasites. For example, a study on novel thiazolide-induced apoptosis in colorectal tumor cells also touches upon the antimicrobial activity of these compounds, indicating their dual utility in both anticancer and antimicrobial therapy (Brockmann et al., 2014). This dual functionality underscores the potential of investigating the antimicrobial properties of specific thiazolidinedione and thiazole derivatives, including "(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide".

Antiviral and Anticancer Applications

The broad-spectrum anti-infective capabilities of thiazolides, particularly their antiviral and anticancer activities, are noteworthy. Thiazolides such as nitazoxanide have shown effectiveness against a range of intracellular pathogens and proliferating mammalian cells, suggesting potential applications in the treatment of viral infections and cancer (Hemphill, Müller, & Müller, 2012). The exploration of specific thiazole derivatives for antiviral and anticancer applications could reveal new therapeutic pathways and mechanisms of action.

Pharmaceutical Formulation and Drug Design

The synthesis and pharmacological evaluation of novel compounds often lead to the discovery of candidates with promising therapeutic indices. For example, the design and synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have shown considerable anticonvulsant activity, highlighting the versatility of thiazole derivatives in drug design (Faizi et al., 2017). This suggests that further research into the specific compound could yield novel insights into its pharmaceutical applications and potential as a therapeutic agent.

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling benzothiazole derivatives. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Benzothiazole derivatives have shown potential in various fields, including medicine and materials science. Future research may focus on exploring these potentials further .

properties

IUPAC Name

5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYEBXVCAZTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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